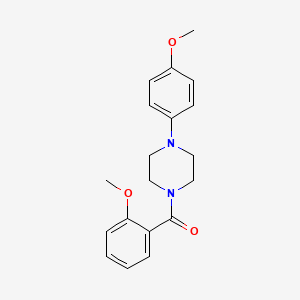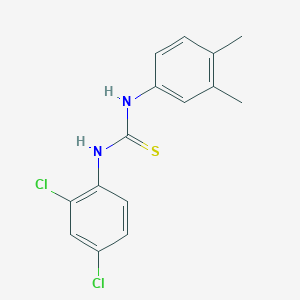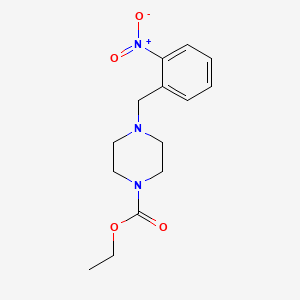![molecular formula C17H19ClN2O2 B5803876 N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea, also known as CEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In addition, this compound has been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound has been found to have good solubility in various solvents, making it easy to work with in the laboratory.
One of the limitations of this compound is its relatively low water solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical settings.
Synthesemethoden
The synthesis of N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea involves the reaction of 3-chlorobenzylamine with 4-ethoxyphenylisocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea has been widely studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In the field of materials science, this compound has been used as a building block for the synthesis of novel polymers. These polymers have shown promising properties such as high thermal stability and good mechanical strength, making them potential candidates for various applications such as coatings and adhesives.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-22-16-8-6-15(7-9-16)20-17(21)19-11-10-13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWQEWTHPLGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)


![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)
![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)


![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)